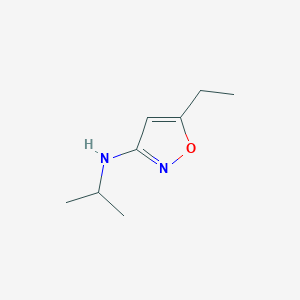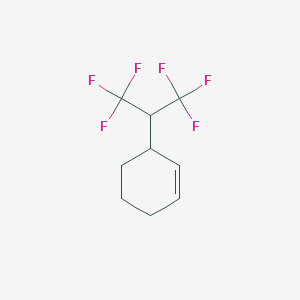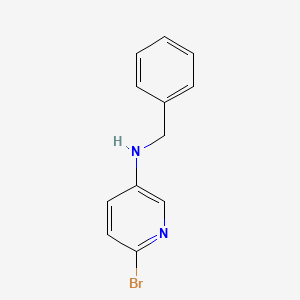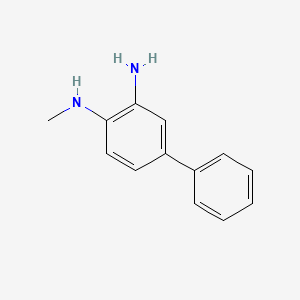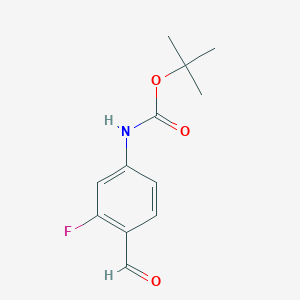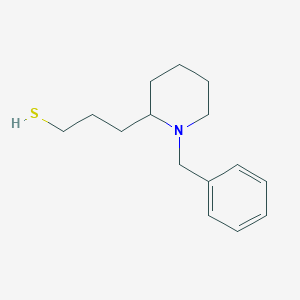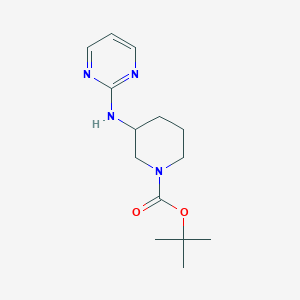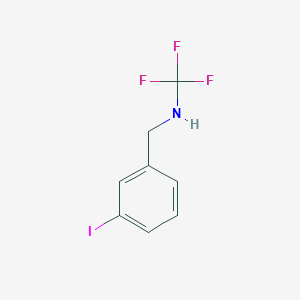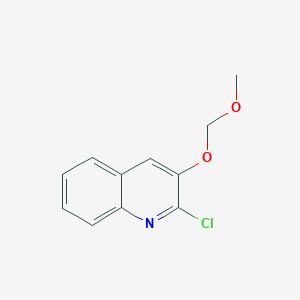
2-Chloro-3-(methoxymethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methoxymethoxy)quinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 2-position and a methoxymethoxy group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)quinoline typically involves the chlorination of 3-(methoxymethoxy)quinoline. One common method is the reaction of 3-(methoxymethoxy)quinoline with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methoxymethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-3-(methoxymethoxy)quinoline derivatives.
Oxidation: Formation of 3-(methoxymethoxy)quinoline-2-carboxylic acid or 3-(methoxymethoxy)quinoline-2-aldehyde.
Reduction: Formation of 2-chloro-3-(methoxymethoxy)tetrahydroquinoline.
Applications De Recherche Scientifique
2-Chloro-3-(methoxymethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in studying the structure-activity relationships (SAR) of quinoline derivatives and their biological activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. The chloro and methoxymethoxy groups may enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(methoxymethoxy)quinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the methoxymethoxy group, making it less polar and potentially less active in certain biological assays.
3-Methoxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-3-methylquinoline: The presence of a methyl group instead of a methoxymethoxy group can lead to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the chloro and methoxymethoxy groups, which can influence its reactivity, solubility, and biological activity.
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
2-chloro-3-(methoxymethoxy)quinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-15-10-6-8-4-2-3-5-9(8)13-11(10)12/h2-6H,7H2,1H3 |
Clé InChI |
RAEKFMDZWGYUIF-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC2=CC=CC=C2N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


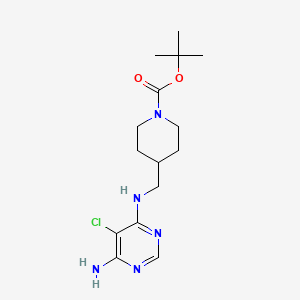
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
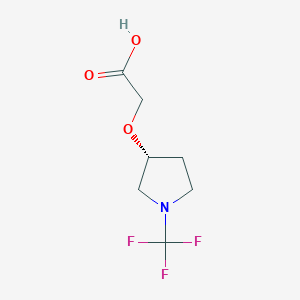
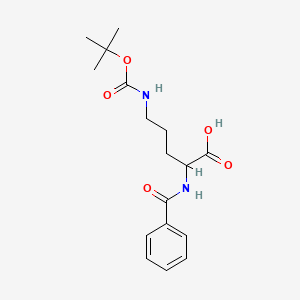

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
